REACTION_CXSMILES
|
[Cl:1][C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[NH2:14]C(N)=O.Cl>O>[ClH:1].[NH2:14][C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:4.5|
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
ClC12CC3(CC(CC(C1)C3)(C2)C)C
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heating was carried out in a closed vessel in an oil bath with a thermostat
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The acidified water phase was extracted with two 10-ml
|
Type
|
ADDITION
|
Details
|
Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
EXTRACTION
|
Details
|
the alkaline water phase was extracted with four portions of ether, 10 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over potassium hydroxide
|
Type
|
CUSTOM
|
Details
|
By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride
|
Type
|
CUSTOM
|
Details
|
was precipitated
|
Type
|
CUSTOM
|
Details
|
The yield was 1.7 grams (78% of the theoretical yield)
|
Type
|
CUSTOM
|
Details
|
did not melt until 300° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
Cl.NC12CC3(CC(CC(C1)C3)(C2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |